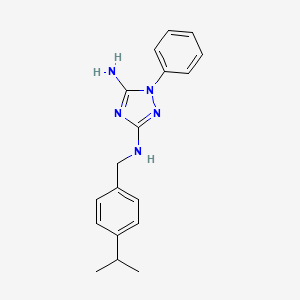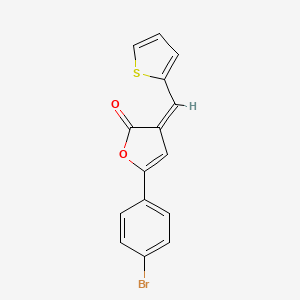
N~3~-(4-isopropylbenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-(4-isopropylbenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as IBT and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of IBT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. IBT has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting the activity of PARP, IBT can induce DNA damage and cell death in cancer cells. IBT has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
IBT has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that IBT can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of cancer cells. IBT has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and cell death. In addition, IBT has been shown to enhance plant growth and increase crop yield by improving nutrient uptake and photosynthesis.
Vorteile Und Einschränkungen Für Laborexperimente
IBT has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. IBT is also stable under various conditions and can be easily synthesized using various methods. However, IBT has some limitations, including its limited availability and high cost. IBT is also relatively new in the field of scientific research, and more studies are needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on IBT, including its potential use in combination with other drugs for cancer treatment, its use as a neuroprotective agent in the treatment of neurodegenerative diseases, and its use in agriculture to enhance plant growth and increase crop yield. Other future directions include the development of new synthesis methods for IBT and the study of its mechanism of action in more detail. Overall, IBT has significant potential for various applications in the field of scientific research.
Synthesemethoden
IBT can be synthesized using various methods, including the reaction of 4-isopropylbenzylamine with 1-phenyl-1H-1,2,4-triazole-3,5-diamine in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the yield of IBT depends on the reaction conditions. Other methods of synthesis include the reaction of 4-isopropylbenzyl chloride with 1-phenyl-1H-1,2,4-triazole-3,5-diamine and the reaction of 4-isopropylbenzylamine with 3,5-diamino-1,2,4-triazole in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
IBT has potential applications in various fields, including medicine, agriculture, and industry. In medicine, IBT has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. IBT has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, IBT has been studied for its ability to enhance plant growth and increase crop yield. In industry, IBT has been studied for its use as a corrosion inhibitor and as a dye in the textile industry.
Eigenschaften
IUPAC Name |
1-phenyl-3-N-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-13(2)15-10-8-14(9-11-15)12-20-18-21-17(19)23(22-18)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H3,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIVSUZXFAOMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=NN(C(=N2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5767959.png)
![3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide](/img/structure/B5767983.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)
![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)

![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)




![2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5768043.png)